molecular formula C9H7ClF3NO4S B8778625 4-Methoxy-3-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride

4-Methoxy-3-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride

Cat. No.: B8778625
M. Wt: 317.67 g/mol
InChI Key: DFEBXVWRJFRKNR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2,2,2-trifluoroacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-3-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations, including the formation of sulfonamide bonds, which are important in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-3-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride is unique due to the presence of the trifluoroacetamido group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific reactivity and stability .

Properties

Molecular Formula

C9H7ClF3NO4S

Molecular Weight

317.67 g/mol

IUPAC Name

4-methoxy-3-[(2,2,2-trifluoroacetyl)amino]benzenesulfonyl chloride

InChI

InChI=1S/C9H7ClF3NO4S/c1-18-7-3-2-5(19(10,16)17)4-6(7)14-8(15)9(11,12)13/h2-4H,1H3,(H,14,15)

InChI Key

DFEBXVWRJFRKNR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)Cl)NC(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Placed chlorosulfonic acid (33 mL, 274 mmol) in a 500 mL four necked round bottomed flask. Then added, 2,2,2-Trifluoro-N-(2-methoxyphenyl)acetamide (20 grams, 91.3 mmol) in dichloro methane (100 mL) drop wise, under stirring in 45 minutes at 0° C. The reaction mass was allowed to reach room temperature and stirred for another 2 hours. Quenched the reaction mass into ice cold water and extracted with ethyl acetate (4×200 mL), the combined organic layer was washed with brine solution (1×50 mL), dried over anhydrous sodium sulfate and solvent was removed under reduced pressure to obtain syrupy product. Yield: 17.5 grams.
Quantity
33 mL
Type
reactant
Reaction Step One
[Compound]
Name
four
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three

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